molecular formula C11H8BrNO B189388 2-Bromo-6-phenoxypyridine CAS No. 83247-00-1

2-Bromo-6-phenoxypyridine

Cat. No. B189388
CAS RN: 83247-00-1
M. Wt: 250.09 g/mol
InChI Key: JCCHXHXBKRYZOA-UHFFFAOYSA-N
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Description

2-Bromo-6-phenoxypyridine is a chemical compound with the empirical formula C11H8BrNO and a molecular weight of 250.09 . It is a solid substance and its physical form is described as white to yellow solid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-phenoxypyridine can be represented by the SMILES string BrC1=CC=CC(OC2=CC=CC=C2)=N1 . The InChI code for the compound is 1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H .


Physical And Chemical Properties Analysis

2-Bromo-6-phenoxypyridine is a solid substance with a melting point of 87-88°C . Its molecular weight is 250.09 and it has an empirical formula of C11H8BrNO .

Scientific Research Applications

  • The reactivity of bromine atoms in brominated pyridines, including 2-Bromo-6-phenoxypyridine, has been studied for the synthesis of phenoxypyridines. These compounds are important intermediates in various chemical reactions (Hertog & Jonge, 1948).

  • Synthesis methods under phase transfer catalysis conditions have been developed for preparing phenoxypyridines, including derivatives of 2-Bromo-6-phenoxypyridine. These methods allow for efficient production of these compounds from halopyridines (Ābele et al., 1988).

  • Studies on the action of potassium amide on 6-substituted derivatives of 2-bromopyridine, such as 2-Bromo-6-phenoxypyridine, in liquid ammonia, have led to insights into various reaction types and mechanisms relevant for the synthesis of aminopyridines (Streef & Hertog, 2010).

  • Research on the formation of 2-hydroxy-6-bromopyridine by acid hydrolysis of 2,6-dibromopyridine provides information on the reactivity of brominated pyridines and the synthesis of hydroxypyridines, which is relevant for understanding the behavior of compounds like 2-Bromo-6-phenoxypyridine (Wibaut et al., 2010).

  • 2-Bromo-6-isocyanopyridine, closely related to 2-Bromo-6-phenoxypyridine, has been identified as a universal convertible isocyanide for multicomponent chemistry. This highlights the potential of brominated pyridines in synthetic chemistry applications (van der Heijden et al., 2016).

  • Cyclometallated compounds involving phenoxypyridines, similar to 2-Bromo-6-phenoxypyridine, have been synthesized using cyclopalladation. This research contributes to the understanding of metal-organic frameworks and catalysis (Geest et al., 1999).

Safety And Hazards

The safety information available indicates that 2-Bromo-6-phenoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-bromo-6-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCHXHXBKRYZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356447
Record name 2-bromo-6-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-phenoxypyridine

CAS RN

83247-00-1
Record name 2-bromo-6-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6-Dibromo-pyridine (2 g, 8.44 mmol) and phenol (0.794 g, 8.44 mmol) were dissolved in DMSO (20 mL) and potassium tert-butoxide (0.947 g, 8.44 mmol) was added. The reaction was heated to 160° C. overnight then allowed to cool to room temperature. The reaction was submitted to aqueous workup and silica gel chromatography to afford the title compound.
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2 g
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Synthesis routes and methods III

Procedure details

The 6-phenoxy-2-pyridinylmethanol may be prepared by first reacting phenol with 2,6-dibromopyridine in dimethyl sulfoxide under basic conditions to give 2-bromo-6-phenoxypyridine. This compound is then reacted at -70° C. with n-butyllithium in diethyl ether and then with dimethylformamide at -30° C. to give 2-formyl-6-phenoxypyridine. This aldehyde is in turn reacted with sodium borohydride in methanol, yielding the corresponding 6-phenoxy-2-pyridinylmethanol.
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Synthesis routes and methods IV

Procedure details

To a solution of 2,6dibromopyridine (20 g, 84.4 mmol) and phenol (7.94 g, 84.4 mmol) in dimethylsulfoxide (200 mL) was added potassium tert-butoxide (9.47 g, 84.4 mmol), and the solution was stirred at 160° C. for 7 hours. The reaction solution was allowed to room temperature, ethyl acetate and water were added for partitioning, the organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and 2-bromo-6-phenoxy-pyridine (19.6, 93%) was obtained as a yellow solid.
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Synthesis routes and methods V

Procedure details

To a solution of 6.5 g (0.135 mol) of 50% sodium hydride in 75 ml of dimethylformamide at 0° C. and under N2 was added a solution of 11.9 g (0.127 mol) of phenol in 75 ml of dimethylformamide. Once dropwise addition was complete, 30.0 g (0.127 mol) of 2,6-dibromopyridine was added in one portion and the mixture was heated at 60° to 65° C. for 18 hours. The mixture was then cooled and partitioned between ether and 1N aqueous NaOH. The ether extracts were washed two times with aqueous NaHCO3, dried over MgSO4, filtered and concentrated under vacuum. The solid residue was slurried in hexane, filtered and dried to afford 25.1 g (79%) of the title compound as a white powder: m.p. 83° to 86° C.; 1H NMR (CDCl3) δ 6.70 (d, 1H), 7.0-7.5 (m, 7 H).
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Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HJ Den Hertog, AP de Jonge - Recueil des Travaux Chimiques …, 1948 - Wiley Online Library
… 2-Bromo-6-phenoxypyridine was obtained as an intermediate product. The reactions proving the structure of the bromophenoxypyridines are summarized in the following table. …
Number of citations: 9 onlinelibrary.wiley.com
JW Streef, HJ den Hertog - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
… * As reduction of the reaction time from 15 min to 2 min did not change the ratio of amounts of products formed from 2-bromo-6-phenoxypyridine (lj) it can be concluded that phenol …
Number of citations: 26 onlinelibrary.wiley.com
H Boer, HJ den Hertog - Tetrahedron Letters, 1969 - Elsevier
… 2-Bromo-6phenoxypyridine changes into a mixture of the 2- and b-amino compounds too, but also undergoes ring transformation yielding 2-methyl-4-phenoxypyrimidine (3). Thus far …
Number of citations: 2 www.sciencedirect.com
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… -ethoxypyridine (ratio = 6 : l)8a, 2-bromo-6phenoxypyridine 2- and 4-amino-6-phenoxypyridine … The reaction of 2-bromoquinoline (I) is similar to that of 2-bromo-6-phenoxypyridine apart …
Number of citations: 32 onlinelibrary.wiley.com
LH McKendry - Journal of Labelled Compounds and …, 1984 - Wiley Online Library
… The generation of 2-bromo-6-phenoxypyridine 4 (Step 2) proceeded well in either DMF or DMSO to afford a E. yield of purified product in both the pilot and tracer syntheses. …
JW Streef, HJ Den Hertog - Tetrahedron Letters, 1968 - Elsevier
… Finally attention is drawn to the fact that the reaction pattern of substance V in our list (2-bromo-6-phenoxypyridine and also derivatives of this substance substituted in the benzene …
Number of citations: 8 www.sciencedirect.com
N Schneider, DM Lowe, RA Sayle… - Journal of chemical …, 2015 - ACS Publications
… In this reaction, a phenol and a 2,6-dibromopyridine were fused to 2-bromo-6-phenoxypyridine. However, in the reaction SMILES, both reactants were not mapped, but a third reactant 2-…
Number of citations: 175 pubs.acs.org
E PUTTOCK - 2017 - etheses.dur.ac.uk
The rich coordination chemistry of transition metals renders them of interest for broad applications in energy conversion. For example, there is increasing interest in molecular light …
Number of citations: 2 etheses.dur.ac.uk
新井唯正 - (No Title), 2015 - repository.dl.itc.u-tokyo.ac.jp
3-1 背景 3-2 環状 KLVFF のファーマコフォアモチーフを基にした低分子凝集阻害剤の設計と合成 3-3 低分子阻害剤の凝集阻害活性評価 3-4 低分子阻害剤のドラッグライクネスに関する考察 3-5 低…
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp

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